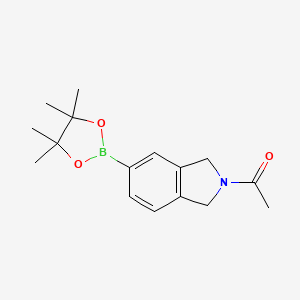

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone

説明

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone is a boron-containing heterocyclic compound featuring an isoindoline scaffold substituted with a pinacol boronate ester group at the 5-position and an acetyl group at the 2-position. The pinacol boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks .

Applications likely align with related boronates, serving as intermediates in pharmaceuticals, agrochemicals, or materials science .

特性

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-11(19)18-9-12-6-7-14(8-13(12)10-18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIWKGMWAWVZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemical Properties and Structure

The compound features a boron atom in a dioxaborolane structure, which is known for its ability to participate in various chemical reactions, particularly in organic synthesis. The presence of the isoindoline moiety enhances the compound's electronic properties and solubility.

2.1 Suzuki Coupling Reaction

The boron moiety allows for participation in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules and materials used in pharmaceuticals and organic electronics .

2.2 Aldol Reactions

The aldehyde functionality within the compound can undergo aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds. This property is particularly useful in synthesizing larger molecular frameworks from simpler precursors .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of this compound can be utilized in the development of OLED materials due to their ability to emit light efficiently when electrically stimulated. The incorporation of the dioxaborolane group improves charge transport properties, enhancing device performance .

3.2 Aggregation-Induced Emission (AIE)

The compound's structure contributes to aggregation-induced emission characteristics, making it suitable for applications in sensors and imaging technologies. AIE-active compounds are known for their bright fluorescence when aggregated, which is advantageous in biological imaging .

Biological Applications

4.1 Anticancer Activity

Preliminary studies suggest that compounds similar to 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone exhibit anticancer properties. The isoindoline structure may interact with biological targets involved in cancer cell proliferation .

4.2 Drug Delivery Systems

The versatility of the boron-containing compound allows it to be incorporated into drug delivery systems where it can facilitate targeted delivery mechanisms due to its ability to form complexes with various biomolecules .

Case Study 1: Synthesis of AIE Dots

In a study focusing on the synthesis of ultrabright red AIE dots using derivatives of this compound, researchers achieved an absolute quantum yield of 12.9%. The dots were formed by linking dimethylpyranyldene-malononitrile and anthracenes via the dioxaborolane group .

Case Study 2: Application in Dye-Sensitized Solar Cells (DSSCs)

Another significant application was observed in dye-sensitized solar cells where a related compound demonstrated a power conversion efficiency (PCE) of 4.94%. The integration of the dioxaborolane moiety enhanced light absorption and charge separation efficiency within the DSSC framework .

作用機序

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-boron bonds. This process is facilitated by palladium catalysts, which help to activate the boronic acid and promote the coupling reaction.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The palladium catalyst activates the boronic acid, allowing it to react with the electrophile.

Cross-Coupling Pathways: These pathways involve the formation of new carbon-carbon and carbon-boron bonds, which are crucial for the synthesis of complex organic molecules.

類似化合物との比較

Key Observations :

- Isoindoline vs.

- Heteroaryl Cores : Thiophene and pyridine derivatives exhibit distinct electronic profiles. Thiophene’s sulfur atom enhances electron-richness, while pyridine’s nitrogen introduces polarity, impacting solubility and reactivity .

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings. Reactivity trends among analogs:

*Inferred from steric hindrance in fused bicyclic systems.

†Dependent on substitution pattern; electron-deficient pyridines may require optimized conditions .

Example : Indoline boronates (e.g., CAS 937591-97-4) achieve >90% yield in couplings with aryl halides under standard Pd(PPh₃)₄ catalysis , whereas thiophene derivatives (e.g., C₁₂H₁₇BO₃S) exhibit faster kinetics due to sulfur’s electron-donating effects .

Physical and Stability Properties

*Inferred from benzophenone boronate (mp 61.1–63.0°C ) and structural similarities. ‡Long-term storage data for CAS 937591-97-4 .

Notes:

生物活性

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoindoline moiety linked to a boron-containing dioxaborolane. This unique configuration may contribute to its biological properties.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₅BNO₄ |

| Molecular Weight | 253.08 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white powder |

Anticancer Properties

Research indicates that compounds containing boron have shown promising anticancer activities. The isoindoline structure is known for its ability to interact with biological targets involved in cancer progression. A study demonstrated that derivatives of isoindoline could inhibit tumor cell proliferation by inducing apoptosis through mitochondrial pathways .

The proposed mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. For instance, the compound may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. Additionally, the presence of the dioxaborolane group may enhance the compound's ability to form stable complexes with biomolecules, thereby modulating their activity .

Case Studies

- In Vitro Studies

- In Vivo Studies

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption: Rapid absorption post-administration.

- Distribution: High distribution in tissues due to lipophilicity.

- Metabolism: Metabolized primarily in the liver with potential active metabolites contributing to its efficacy.

- Excretion: Primarily excreted via urine.

Safety and Toxicology

While promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are needed to establish a comprehensive safety profile .

準備方法

Synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Derivatives

The starting point involves synthesizing the boronate ester, typically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , via established routes such as:

- Boronate ester formation from boronic acids : Reaction of boronic acids with diols under dehydrating conditions.

- Boronate ester synthesis via esterification : Using pinacol or similar diols with boron halides or boronic acids under reflux conditions.

Example:

A typical procedure involves refluxing boronic acid with pinacol in the presence of dehydrating agents like toluene under azeotropic conditions to yield the corresponding boronate ester with high purity and yield.

Suzuki-Miyaura Cross-Coupling

The core step involves coupling the boronate ester with an isoindoline derivative bearing a suitable halogen (e.g., bromide or iodide). This reaction is catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases like sodium carbonate or potassium tert-butoxide.

- Solvent: Toluene, ethanol, or dioxane

- Temperature: 80°C

- Atmosphere: Inert (argon or nitrogen)

- Duration: 4-6 hours

- Yield: Typically >90%

Research findings:

Studies report yields exceeding 90% for similar coupling reactions under optimized conditions, with careful control of temperature and inert atmosphere to prevent oxidation of palladium catalysts.

Final Functionalization to Ethanone

Post-coupling, the intermediate undergoes oxidation or acylation to introduce the ethanone group at the desired position. This step may involve:

- Oxidation with mild oxidants (e.g., PCC, Dess–Martin periodinane)

- Acylation using acyl chlorides or anhydrides in the presence of bases like pyridine

Note:

The specific conditions depend on the substrate's sensitivity and the presence of other functional groups.

Representative Data Table of Preparation Methods

Notable Research Findings

- High-yielding Suzuki reactions: Optimized conditions with palladium catalysts and bases have consistently achieved yields above 90%, making the process suitable for scale-up.

- Versatility of boronate esters: The tetramethyl-dioxaborolane moiety exhibits stability under various reaction conditions, facilitating complex molecule synthesis.

- Final modifications: Mild oxidation or acylation steps allow precise introduction of the ethanone group, critical for biological activity.

Notes on Methodology and Optimization

- Catalyst choice: Pd(PPh₃)₄ is preferred for its high activity, but Pd(dppf)Cl₂ can be used as a cost-effective alternative.

- Solvent system: A mixture of toluene and ethanol balances solubility and reaction rate.

- Temperature control: Maintaining 80°C optimizes coupling efficiency while minimizing decomposition.

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures yields high-purity products.

Q & A

(Basic) What are the standard synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A common approach involves coupling a brominated or iodinated isoindolin-2-yl-ethanone precursor with pinacolborane derivatives. For example, details a reflux procedure using sodium acetate in glacial acetic acid for analogous isoindoline derivatives, with TLC monitoring for reaction completion . Optimization strategies include:

- Catalyst selection: Nickel or palladium catalysts (e.g., ’s bis(1,5-cyclooctadiene)nickel) enhance coupling efficiency under inert conditions .

- Temperature control: Reflux at 60–100°C balances reactivity and stability of the boronate group.

- Purification: Recrystallization from DMF-ethanol mixtures (1:2) improves yield and purity .

(Basic) How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

Multi-modal characterization is critical:

- NMR spectroscopy: ¹H and ¹³C NMR identify the isoindoline backbone and boronate ester. The ketone (C=O) at ~2.1–2.3 ppm and aromatic protons (6.5–8.0 ppm) are diagnostic .

- FTIR/ATR spectroscopy: ’s ATR library suggests peaks at ~1350 cm⁻¹ (B-O) and ~1650 cm⁻¹ (C=O) .

- Mass spectrometry: High-resolution MS (e.g., ESI+) confirms the molecular ion (C₁₆H₂₀BNO₃⁺, calc. 293.15).

- HPLC: Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95%) .

(Advanced) How do substituents on the isoindoline ring affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Substituents alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -F): ’s fluoro-substituted analog shows accelerated coupling due to increased electrophilicity at the aryl halide site .

- Steric hindrance: Bulky groups (e.g., 2-methylbenzothiophene in ) reduce coupling efficiency by ~20–30%, necessitating higher catalyst loading .

- Ortho vs. para substitution: Para-substituted derivatives (e.g., ’s 4-aminophenyl boronate) exhibit superior stability during workup compared to ortho analogs .

(Advanced) What are the key challenges in isolating and purifying this compound, and how can they be addressed?

Methodological Answer:

Challenges include boronate ester hydrolysis and ketone reactivity:

- Hydrolysis mitigation: Store intermediates at 0–6°C ( ) and use anhydrous solvents (e.g., THF, toluene) during synthesis .

- Column chromatography: Silica gel deactivation with triethylamine minimizes boronate degradation.

- Recrystallization: A DMF-ethanol gradient (1:2 to 1:4) removes polar byproducts without decomposing the product .

(Basic) What are the primary applications of this compound in academic research?

Methodological Answer:

The compound serves as a versatile intermediate:

- Heterocycle synthesis: and highlight its use in synthesizing indole and isoquinoline derivatives via cross-coupling .

- Drug discovery: The isoindoline scaffold is prevalent in kinase inhibitors, with the boronate enabling late-stage functionalization .

- Material science: Boronate esters are precursors for conjugated polymers in OLEDs .

(Advanced) How does solvent polarity impact the stability of the boronate ester during storage and reactions?

Methodological Answer:

Solvent choice critically affects stability:

- Non-polar solvents (e.g., hexane): recommends storage at 0–6°C in toluene to prevent hydrolysis .

- Polar aprotic solvents (e.g., DMF): Prolonged exposure (>24h) at RT leads to ~10% decomposition; limit use to reaction steps only .

- Aqueous workup: Minimize contact with water; use brine washes followed by rapid drying over MgSO₄ .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles () .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors ( ) .

- Waste disposal: Boron-containing waste must be segregated and treated by licensed facilities () .

(Advanced) How can computational methods (e.g., DFT) predict the compound’s behavior in novel reactions?

Methodological Answer:

- Reactivity modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cross-coupling, guiding catalyst selection .

- Solubility prediction: COSMO-RS simulations correlate solvent polarity with boronate stability, reducing experimental trial-and-error .

- Spectroscopic validation: Computational NMR shifts (e.g., GIAO method) verify experimental data, resolving structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。